rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis
CAS No.: 1909288-57-8
VCID: VC7351754
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69
* For research use only. Not for human or veterinary use.
![rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis - 1909288-57-8](/images/structure/VC7351754.png)
Description |
rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis, is a chiral compound belonging to the oxolane derivatives category. It is recognized for its unique stereochemistry and potential applications in medicinal chemistry and organic synthesis. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This property significantly influences its biological activity and chemical reactivity. Synthesis and PreparationThe synthesis of rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride typically involves the reaction of (2R,3R)-3-(propan-2-yl)oxirane with methanamine in the presence of hydrochloric acid. The reaction conditions are crucial for optimizing yield and purity. In industrial settings, large-scale chemical reactors are used, and the product is purified using techniques such as crystallization or distillation. Types of ReactionsThe compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include potassium permanganate (KMnO₄) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and halogens or nucleophiles for substitution. Applicationsrac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride is utilized in various fields of scientific research, including chemistry, biology, and medicine. It serves as a building block in organic synthesis and is studied for its potential biological activities and interactions with biomolecules. Biological Activity and Potential Therapeutic ApplicationsThe mechanism of action for rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound's stereochemistry is critical for its binding affinity to these targets, which can modulate various biochemical pathways, potentially leading to therapeutic effects. |
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CAS No. | 1909288-57-8 |
Product Name | rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis |
Molecular Formula | C8H18ClNO |
Molecular Weight | 179.69 |
IUPAC Name | [(2S,3S)-3-propan-2-yloxolan-2-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H17NO.ClH/c1-6(2)7-3-4-10-8(7)5-9;/h6-8H,3-5,9H2,1-2H3;1H/t7-,8+;/m0./s1 |
Standard InChIKey | RLQOIYORMFZOIG-KZYPOYLOSA-N |
SMILES | CC(C)C1CCOC1CN.Cl |
Solubility | not available |
PubChem Compound | 122163321 |
Last Modified | Apr 15 2024 |
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